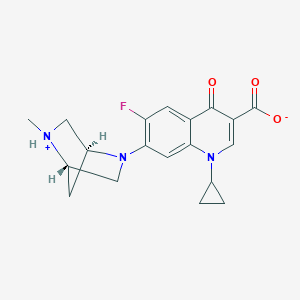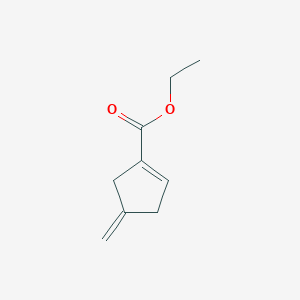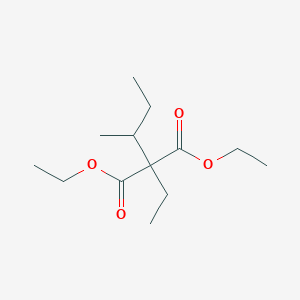
ダノフロキサシン
概要
説明
ダノフロキサシンは、主に獣医学で使用される合成フルオロキノロン系抗生物質です。グラム陰性菌と一部のグラム陽性菌を含む、幅広い細菌病原体に対して有効です。 ダノフロキサシンは、特に牛や豚などの家畜の呼吸器疾患の治療に使用されます .
科学的研究の応用
Danofloxacin has a wide range of applications in scientific research, particularly in the fields of veterinary medicine, microbiology, and pharmacology. Some notable applications include:
作用機序
ダノフロキサシンは、DNA複製と転写に必須の酵素である細菌のDNAジャイレースとトポイソメラーゼIVを阻害することで、抗菌効果を発揮します。 これらの酵素に結合することで、ダノフロキサシンは細菌DNAの超らせん化を防ぎ、細胞分裂を阻害し、最終的に細菌細胞の死滅につながります .
生化学分析
Biochemical Properties
Danofloxacin interacts with bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication . By inhibiting these enzymes, danofloxacin prevents bacterial DNA from unwinding and duplicating, thereby stopping bacterial growth .
Cellular Effects
Danofloxacin exerts its effects on bacterial cells by inhibiting DNA gyrase and topoisomerase IV . This inhibition disrupts bacterial DNA replication, leading to cell death . Danofloxacin does not significantly affect eukaryotic cells as these cells do not contain DNA gyrase or topoisomerase IV .
Molecular Mechanism
Danofloxacin binds to the A subunit of DNA gyrase and the B subunit of topoisomerase IV . This binding inhibits the enzymes’ ability to supercoil and relax DNA, processes that are necessary for DNA replication . As a result, DNA replication is halted, and the bacterial cell cannot divide and proliferate .
Temporal Effects in Laboratory Settings
In laboratory settings, danofloxacin has been shown to have a high concentration in the ileum ultrafiltrate, much higher than that in plasma, during the period 1.2–48 h . The elimination half-life (T1/2β) in the ileum ultrafiltrate (6.84 ± 1.49 h) was shorter than those in plasma (7.58 ± 3.20 h) .
Dosage Effects in Animal Models
In animal models, the effects of danofloxacin vary with different dosages . For example, in piglets, danofloxacin was administered intramuscularly, and blood and ileum ultrafiltrate were collected at different time points . The danofloxacin concentration in ileum ultrafiltrate was much higher than that in plasma during the period 1.2–48 h .
Metabolic Pathways
Like other fluoroquinolones, it is likely metabolized in the liver and excreted in the urine and feces .
Transport and Distribution
Danofloxacin is distributed throughout the body after administration . It is known to concentrate in the ileum, where its concentration is much higher than in plasma .
Subcellular Localization
As a fluoroquinolone, it is known to enter bacterial cells and bind to enzymes in the cytoplasm .
準備方法
合成経路と反応条件: ダノフロキサシンは、複数段階の化学プロセスによって合成されます一般的な方法の1つは、適切な前駆体を環化してキノロン環を形成し、続いてC-6位にフッ素原子を付加し、環上の特定の位置に他の官能基を付加するものです .
工業生産方法: ダノフロキサシンの工業生産では、通常、より安定で水溶性の高いダノフロキサシンメシル酸塩が調製されます。 このプロセスには、ダノフロキサシンメシル酸塩懸濁液の形成が含まれ、これは、油にモノステアリン酸アルミニウムを溶解し、ホスファチジルコリン、Tween-80、および抗酸化剤を加え、次にコロイドミルを使用して混合物を分散させることからなります .
化学反応の分析
反応の種類: ダノフロキサシンは、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします。
一般的な試薬と条件:
主な生成物: これらの反応によって生成される主な生成物には、ダノフロキサシンのさまざまな誘導体があり、それらは異なる薬物動態学的および薬力学的特性を持つ可能性があります .
4. 科学研究への応用
ダノフロキサシンは、獣医学、微生物学、薬理学などの分野において、科学研究で幅広い用途があります。注目すべき用途には以下のようなものがあります。
類似化合物との比較
ダノフロキサシンは、シプロフロキサシン、レボフロキサシン、エンロフロキサシンなどの他の化合物を含む、フルオロキノロン系抗生物質のクラスに属します。 これらの化合物と比較して、ダノフロキサシンは、N-1位にシクロプロピル基とC-6位にフッ素原子を持つ独自の構造を持っています。これにより、抗菌活性が強化されます .
類似化合物:
シプロフロキサシン: 人間の医学で広く使用されている、幅広い活性を持つ別のフルオロキノロン
レボフロキサシン: 人間の呼吸器感染症に対する有効性で知られています。
エンロフロキサシン: ダノフロキサシンと同様に、獣医学で広く使用されています.
ダノフロキサシンは、その独自の構造的特徴と獣医学における特定の用途により、家畜の細菌感染症の治療において貴重な化合物となっています。
特性
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLVECGLEOSESV-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112398-08-0 | |
| Record name | Danofloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112398-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Danofloxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112398080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Danofloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DANOFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CU1YS91D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of danofloxacin?
A1: Danofloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. [] These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, danofloxacin disrupts DNA supercoiling and strand breakage-reunion, ultimately leading to bacterial cell death. []
Q2: Does danofloxacin exhibit concentration-dependent activity?
A2: Yes, danofloxacin, like other fluoroquinolones, demonstrates concentration-dependent bactericidal activity. [, , , ] This means that higher concentrations of danofloxacin result in more rapid and extensive bacterial killing.
Q3: What is the molecular formula and weight of danofloxacin?
A3: The molecular formula of danofloxacin is C19H17F2N3O3. Its molecular weight is 373.36 g/mol.
Q4: Are there studies exploring the stability of danofloxacin in different formulations?
A4: Yes, research has focused on developing stable formulations of danofloxacin. One study successfully prepared a thermosensitive liposomal hydrogel containing danofloxacin loaded onto mesoporous silica nanoparticles. [] This formulation demonstrated sustained drug release for over 96 hours and maintained antibacterial activity against Staphylococcus aureus and Escherichia coli. []
Q5: How does the route of administration affect the pharmacokinetics of danofloxacin in cattle?
A5: Studies in calves have shown that danofloxacin is rapidly absorbed following both intramuscular and subcutaneous injection, with bioavailability nearing 100%. [] While peak plasma concentrations were slightly higher after intramuscular administration, no significant differences were observed in the area under the plasma concentration-time curves between the two routes following single or multiple doses. []
Q6: Does age influence the pharmacokinetics of danofloxacin?
A6: Yes, age has been shown to impact danofloxacin pharmacokinetics. In buffalo calves, the elimination half-life was longer in younger animals (one and two months old) compared to older calves (one year old). [] Conversely, total body clearance and mean residence time were lower in younger calves. []
Q7: How does danofloxacin distribute into tissues?
A7: Danofloxacin exhibits a large volume of distribution, indicating extensive tissue penetration. [, , , , , , , ] Studies in various species have reported higher drug concentrations in tissues like the lungs, liver, and kidneys compared to plasma. [, , , , , , ] This suggests danofloxacin's potential effectiveness against infections in these organs.
Q8: Does danofloxacin readily penetrate the blood-brain barrier?
A8: While danofloxacin achieves high concentrations in most tissues, its penetration into the central nervous system is limited due to the blood-brain barrier. []
Q9: How is danofloxacin metabolized and excreted?
A9: Danofloxacin is primarily metabolized in the liver to its major metabolite, N-desmethyldanofloxacin. [] Both danofloxacin and its metabolite are excreted mainly in the urine and to a lesser extent in bile. []
Q10: What is the elimination half-life of danofloxacin in different species?
A10: The elimination half-life of danofloxacin varies depending on the species:
- Amur Sturgeon: 22.19 hours (healthy) []
- Calves: 6-7 hours [], 7.4 hours []
- Horses: 8.00 hours [], 6.31 hours (IV), 5.36 hours (IM), 4.74 hours (intragastric) []
- Koi: 15 hours []
- Rabbits: 4.88 hours (IV), 6.70 hours (IM), 8.20 hours (subcutaneous) []
- Sheep: 4.93 hours []
- Goats: 4.51 hours [], 4.67 hours (IV), 4.41 hours (IM) []
Q11: How does the presence of respiratory disease affect danofloxacin pharmacokinetics?
A11: In calves experimentally infected with Pasteurella multocida, age significantly impacted danofloxacin's area under the curve (AUC) in plasma, with lower values observed in older calves (6 months) compared to younger calves (3 weeks). [] This suggests potential differences in drug distribution and elimination in calves with respiratory disease.
Q12: Are there differences in danofloxacin pharmacokinetics between healthy and infected animals?
A13: Yes, studies comparing danofloxacin pharmacokinetics in healthy and infected animals have shown differences. For example, in ducks infected with Pasteurella multocida, the elimination rate of danofloxacin was slower compared to healthy ducks. [] This resulted in a longer elimination half-life and a higher AUC, indicating altered drug disposition in infected animals. []
Q13: What is the efficacy of danofloxacin in treating respiratory disease in cattle?
A14: Danofloxacin has demonstrated good efficacy in treating naturally occurring bovine respiratory disease. [] In field trials, danofloxacin (6 mg/kg) showed a more rapid clinical improvement compared to tilmicosin (10 mg/kg) by day 2 post-treatment. [] Both treatments resulted in significant reductions in rectal temperature and severity of clinical signs by days 4 and 10. []
Q14: What is the efficacy of danofloxacin against Mycoplasma gallisepticum infections?
A15: Danofloxacin liposomes have shown promising results in treating Mycoplasma gallisepticum infections in chickens. [] In a study using artificially infected chicks, danofloxacin liposomes administered through drinking water significantly reduced antibody positive rates, air-sac lesions, and improved cure, efficacy, and growth rates compared to infected controls. []
Q15: What is the efficacy of danofloxacin in treating Escherichia coli infections?
A16: Danofloxacin has demonstrated efficacy against Escherichia coli infections in calves. [, ] In a study involving calves with experimentally induced E. coli diarrhea, danofloxacin (1.25 mg/kg) resulted in a faster resolution of diarrhea and improved weight gain compared to a baquiloprim/sulphadimidine treatment group. [] Another study reported a higher bacteriological cure rate with danofloxacin (89%) compared to saline control (44%) in cows with experimentally induced E. coli mastitis. []
Q16: What are the common mechanisms of resistance to danofloxacin?
A17: Resistance to danofloxacin and other fluoroquinolones typically arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). [, , ] These mutations commonly occur within the quinolone resistance-determining region (QRDR) and alter the drug's binding affinity to the target enzymes. [, , ]
Q17: Can the development of resistance to danofloxacin be influenced by dosing regimens?
A18: Yes, inappropriate dosing regimens, particularly those that result in fluctuating drug concentrations within the mutant selection window (MSW), can promote the selection and enrichment of resistant mutants. [, ] Maintaining danofloxacin concentrations above the MPC and achieving sufficient AUC/MIC ratios are crucial for suppressing resistance emergence. [, ]
Q18: What is the acute toxicity of danofloxacin in Amur sturgeon?
A19: A study investigating the acute toxicity of danofloxacin in Amur sturgeon found that the median lethal dose (LD50) was 429.47 mg/kg body weight by abdominal cavity injection and 1502.10 mg/kg body weight by oral administration. [] Histopathological examination of the liver revealed signs of cell damage at higher doses. []
Q19: What are some strategies for improving danofloxacin delivery to specific targets?
A20: Research has explored novel drug delivery systems for danofloxacin, such as thermosensitive liposomal hydrogels incorporating mesoporous silica nanoparticles. [] This approach aims to achieve sustained drug release, improve bioavailability, and potentially enhance drug targeting to specific tissues or organs. []
Q20: What analytical methods are commonly used to quantify danofloxacin in biological samples?
A20: Several analytical methods have been employed for danofloxacin quantification, including:
- High-Performance Liquid Chromatography (HPLC): This technique is widely used due to its high sensitivity and specificity. [, , , , , , , , , , , , , , ] Various detectors can be coupled with HPLC, including fluorescence detectors [, , , , , , , , ] and mass spectrometers (MS/MS). [, ]
- Microbiological Assay: This method relies on the inhibition of bacterial growth by danofloxacin and provides a measure of its antibacterial activity. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)
![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)
![[(E,3R,4R,5R,9S,10S)-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B54262.png)





![C-Undecylcalix[4]resorcinarene monohydrate](/img/structure/B54279.png)



![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)
